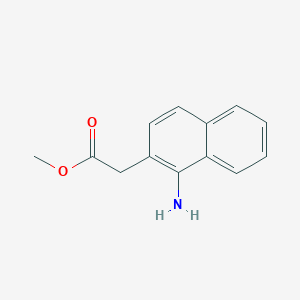

Methyl 1-aminonaphthalene-2-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Amino-2-naphtalèneacétique acide méthylester est un composé organique de formule moléculaire C13H13NO2. Il s'agit d'un dérivé du naphtalène, un hydrocarbure aromatique polycyclique, et présente un groupe amino et un groupe fonctionnel ester.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : 1-Amino-2-naphtalèneacétique acide méthylester peut être synthétisé selon plusieurs méthodes. Une approche courante implique l'estérification de l'acide 1-amino-2-naphtalèneacétique avec du méthanol en présence d'un catalyseur acide. La réaction se déroule généralement sous reflux pour assurer une conversion complète de l'acide en ester.

Méthodes de production industrielle : Dans un contexte industriel, la production de 1-Amino-2-naphtalèneacétique acide méthylester peut impliquer des réacteurs à écoulement continu pour optimiser l'efficacité de la réaction et le rendement. L'utilisation de catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique peut faciliter le processus d'estérification. De plus, des étapes de purification telles que la distillation ou la recristallisation sont utilisées pour obtenir le produit final avec une grande pureté.

Analyse Des Réactions Chimiques

Types de réactions : 1-Amino-2-naphtalèneacétique acide méthylester subit diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.

Réduction : Le groupe ester peut être réduit en l'alcool correspondant.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.

Substitution : Des agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Nitro-2-naphtalèneacétique acide méthylester.

Réduction : 1-Amino-2-naphtalèneéthanol.

Substitution : Dérivés halogénés de 1-Amino-2-naphtalèneacétique acide méthylester.

Applications De Recherche Scientifique

1-Amino-2-naphtalèneacétique acide méthylester a plusieurs applications en recherche scientifique :

Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes.

Biologie : Il est utilisé dans l'étude des interactions enzyme-substrat en raison de sa similitude structurelle avec certaines molécules biologiques.

Industrie : Utilisé dans la production de colorants et de pigments en raison de sa structure aromatique.

Mécanisme d'action

Le mécanisme d'action de 1-Amino-2-naphtalèneacétique acide méthylester implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des macromolécules biologiques, influençant ainsi leur fonction. De plus, le groupe ester peut subir une hydrolyse, libérant la forme acide active, qui peut interagir avec diverses enzymes et récepteurs dans les systèmes biologiques.

Composés similaires :

- 1-Amino-2-naphtalèneacétique acide

- 2-Naphtalèneacétique acide méthylester

- 1-Naphthylacétique acide

Comparaison : 1-Amino-2-naphtalèneacétique acide méthylester est unique en raison de la présence à la fois d'un groupe amino et d'un groupe ester sur le cycle naphtalène. Cette double fonctionnalité lui permet de participer à un plus large éventail de réactions chimiques par rapport à ses analogues. Par exemple, l'acide 1-Amino-2-naphtalèneacétique ne possède pas le groupe ester, ce qui limite sa réactivité dans les réactions d'estérification. De même, le 2-naphtalèneacétique acide méthylester ne possède pas le groupe amino, ce qui réduit son potentiel pour les réactions de substitution nucléophile.

Mécanisme D'action

The mechanism of action of 1-Amino-2-naphthaleneaceticacidmethylester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which can interact with various enzymes and receptors in biological systems.

Comparaison Avec Des Composés Similaires

- 1-Amino-2-naphthaleneacetic acid

- 2-Naphthaleneacetic acid methyl ester

- 1-Naphthylacetic acid

Comparison: 1-Amino-2-naphthaleneaceticacidmethylester is unique due to the presence of both an amino group and an ester group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 1-Amino-2-naphthaleneacetic acid lacks the ester group, limiting its reactivity in esterification reactions. Similarly, 2-Naphthaleneacetic acid methyl ester does not have the amino group, reducing its potential for nucleophilic substitution reactions.

Propriétés

Formule moléculaire |

C13H13NO2 |

|---|---|

Poids moléculaire |

215.25 g/mol |

Nom IUPAC |

methyl 2-(1-aminonaphthalen-2-yl)acetate |

InChI |

InChI=1S/C13H13NO2/c1-16-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14/h2-7H,8,14H2,1H3 |

Clé InChI |

JQQRCFCHZMSIIM-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CC1=C(C2=CC=CC=C2C=C1)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)

![rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B12304196.png)

![rac-2-methoxy-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12304218.png)

![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)

![19-Norlanost-5-en-11-one, 3-[[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-25-(beta-D-glucopyranosyloxy)-24-hydroxy-9-methyl-, (3beta,9beta,10alpha)-](/img/structure/B12304246.png)

![6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine dihydrochloride](/img/structure/B12304248.png)